molecular formula C22H28N4O3 B2986767 (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone CAS No. 2034252-39-4

(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone

Cat. No.: B2986767
CAS No.: 2034252-39-4
M. Wt: 396.491
InChI Key: IYMICCJOEVEMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone is a hybrid molecule featuring a piperidine scaffold substituted with a 2,6-dimethylpyrimidin-4-yloxy group at the 3-position and a 4-morpholinophenyl methanone moiety. This structure combines key pharmacophoric elements:

  • Pyrimidine: A heterocyclic aromatic ring often associated with kinase inhibition and antimicrobial activity .
  • Morpholine: A saturated six-membered ring with one oxygen and one nitrogen atom, commonly used to enhance solubility and metabolic stability.
  • Piperidine: A flexible scaffold that facilitates interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-16-14-21(24-17(2)23-16)29-20-4-3-9-26(15-20)22(27)18-5-7-19(8-6-18)25-10-12-28-13-11-25/h5-8,14,20H,3-4,9-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMICCJOEVEMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the structural features of the compound, it might be involved in pathways where pyrimidine derivatives play a crucial role

Pharmacokinetics

The presence of a morpholine ring might enhance the compound’s solubility, potentially affecting its absorption and distribution. The compound’s metabolism and excretion would likely depend on its interactions with metabolic enzymes and transporters, which are currently unknown.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be affected by pH due to the presence of ionizable groups The compound’s efficacy could also be influenced by the presence of other molecules that compete for the same targets

Biological Activity

The compound (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone, also known by its CAS number 2035022-88-7, is a complex organic molecule with potential pharmacological applications. Its unique structural features, including a piperidine ring and a pyrimidine moiety, suggest a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C15H21N3O2C_{15}H_{21}N_{3}O_{2} with a molecular weight of approximately 275.34 g/mol. The structure consists of several functional groups that contribute to its biological properties.

Property Value
Molecular FormulaC15H21N3O2
Molecular Weight275.34 g/mol
CAS Number2035022-88-7

Research indicates that the compound may act as an enzyme inhibitor and interact with specific receptors within biological systems. Preliminary studies suggest that it could modulate various biochemical pathways, potentially impacting cellular processes such as apoptosis and cell proliferation.

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It may bind to specific receptors, influencing signal transduction pathways critical for cellular function.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on malignant cells compared to non-malignant cells.

Case Studies

A relevant study examined the cytotoxic effects of similar compounds on human promyelocytic leukemia cells (HL-60) and squamous cell carcinoma lines (HSC-2, HSC-3, HSC-4). The results indicated that compounds with structural similarities exhibited selective toxicity towards malignant cells while sparing non-malignant cells.

Compound IC50 (µM) Selectivity Index (SI)
Compound A105
Compound B153
Compound C86

Biological Activity Overview

The biological activity of (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone can be summarized as follows:

  • Antineoplastic Potential : Similar compounds have demonstrated significant antitumor activity.
  • Selective Cytotoxicity : The compound exhibits higher toxicity to cancer cells compared to normal cells.
  • Mechanistic Insights : Activation of caspases and mitochondrial membrane depolarization have been observed in related studies.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with pyrimidine-morpholine hybrids reported in . Key differences lie in substituent groups and core scaffolds:

Parameter Target Compound 4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines (20–28)
Core Structure Piperidine-linked pyrimidine and morpholinophenyl methanone Pyrimidine-2-amine with morpholinophenyl and aryl substituents
Key Substituents 2,6-Dimethylpyrimidin-4-yloxy, 4-morpholinophenyl Aryl groups (e.g., 4-Cl, 4-OCH₃) at pyrimidine 6-position
Molecular Weight ~425 g/mol (estimated) 350–400 g/mol (reported)
Reported Activity Not empirically studied; hypothesized kinase or antimicrobial activity Broad-spectrum antimicrobial activity (e.g., against E. coli)
Synthetic Route Undisclosed; likely involves multi-step coupling reactions Condensation and cyclization in ethanol under basic conditions

Key Observations:

Bioactivity: The pyrimidine-2-amine analogs (20–28) exhibit antimicrobial activity, with MIC values ranging from 8–64 µg/mL against bacterial strains .

Solubility: The morpholine group in both compound classes enhances aqueous solubility, but the piperidine-methanone moiety in the target compound may introduce steric hindrance, impacting membrane permeability.

Kinase Inhibition Potential: Pyrimidine derivatives are known kinase inhibitors (e.g., EGFR, CDK). The dimethylpyrimidinyloxy group in the target compound could mimic ATP-binding motifs, though this requires validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.